molecular formula C16H22N4O B5616055 N~4~-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine

N~4~-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine

Cat. No. B5616055
M. Wt: 286.37 g/mol
InChI Key: WQRIWIURSKDCKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves strategies like the alkylation of diamino pyrimidine precursors, cyclization reactions to form the pyrimidine ring, and subsequent modifications to introduce specific substituents. For instance, Hocková et al. (2003) described the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 by various groups, showcasing a method that could potentially be adapted for the synthesis of N4-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine by modifying the substitution pattern and functional groups accordingly (Hocková et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives, including hydrogen bonding and pi-stacking interactions, provides insights into the stability and reactivity of these compounds. Glidewell et al. (2003) investigated the hydrogen bonding in different substituted pyrimidines, highlighting the significance of such non-covalent interactions in determining the molecular conformation and potential intermolecular associations (Glidewell et al., 2003).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution, cyclization, and coupling reactions, which are crucial for their functionalization and application in synthesis. For example, Rauckman and Roth (1980) described the C-benzylation of aminopyridines, a reaction relevant to the modification of pyrimidine derivatives to introduce benzyl groups, which could be applied in the synthesis of the target molecule (Rauckman & Roth, 1980).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological targets in a manner dependent on its structure and functional groups .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could potentially be explored for its interactions with various biological targets, and could serve as a lead compound for the development of new drugs or therapeutic agents .

properties

IUPAC Name

5-ethyl-6-methyl-4-N-(2-phenylmethoxyethyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-3-14-12(2)19-16(17)20-15(14)18-9-10-21-11-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRIWIURSKDCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1NCCOCC2=CC=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-[2-(benzyloxy)ethyl]-5-ethyl-6-methylpyrimidine-2,4-diamine

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